molecular formula C15H13BrN2O4 B5124964 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide

Cat. No.: B5124964
M. Wt: 365.18 g/mol
InChI Key: PMRIXSQNXAEKAA-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a nitrophenyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRIXSQNXAEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base like potassium carbonate to form 3-bromophenoxypropanoic acid.

    Amidation Reaction: The 3-bromophenoxypropanoic acid is then reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 2-(3-aminophenoxy)-N-(4-nitrophenyl)propanamide.

    Hydrolysis: The products are 3-bromophenol, 4-nitroaniline, and propanoic acid.

Scientific Research Applications

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenoxy and nitrophenyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide
  • 2-(3-bromophenoxy)-N-(4-aminophenyl)propanamide
  • 2-(3-bromophenoxy)-N-(4-methylphenyl)propanamide

Uniqueness

2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide is unique due to the presence of both bromophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The bromine atom provides a site for further functionalization, while the nitro group can participate in redox reactions, making this compound versatile for various applications.

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